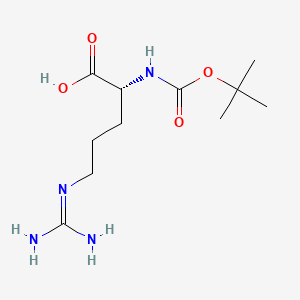
(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine
Overview
Description
“(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine” is a chemical compound with a molecular weight of 148.59 . It is also known as “(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” and is usually stored at a temperature of 4°C . It is a powder in physical form .
Synthesis Analysis
The synthesis of new 1H-1,2,3-triazole analogs, which include “(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine”, has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Molecular Structure Analysis
The molecular formula of “(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine” is C4H8N4 . The InChI code is 1S/C4H8N4.ClH/c1-8-3-4(2-5)6-7-8;/h3H,2,5H2,1H3;1H .Chemical Reactions Analysis
The tbta ligand, which is similar to “(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine”, binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form .Physical And Chemical Properties Analysis
“(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine” is a solid substance . It has a molecular weight of 148.59 and a molecular formula of C4H8N4 .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various derivatives, like in the study by Younas, Hallaoui, and Alami (2014), where a related compound was synthesized via 1,3-dipolar cycloaddition and characterized using NMR and mass spectrometry techniques (Younas, Hallaoui, & Alami, 2014).
Antimicrobial Applications
A study by Thomas, Adhikari, and Shetty (2010) explored the synthesis of derivatives starting from 4-methoxyaniline, leading to compounds with significant antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Catalysis and Surface Chemistry
Nakarajouyphon et al. (2022) investigated tris(triazolyl)amines functionalized with poly(ethylene glycol) as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, highlighting their potential in catalysis and surface chemistry applications (Nakarajouyphon et al., 2022).
Anticancer Research
Panathur et al. (2013) synthesized a library of derivatives and evaluated their cytotoxicity against human cancer cell lines, with some showing potent growth inhibitory action. This study indicates the potential of such compounds in anticancer research (Panathur et al., 2013).
Coordination Chemistry
Sole et al. (2019) synthesized novel air-stable ruthenium complexes bearing tridentate ligands related to triazolylmethanamine, demonstrating the compound's relevance in coordination chemistry and potential in catalytic applications (Sole et al., 2019).
Chemotherapeutic Research
Dong, Wu, and Gao (2017) explored the synthesis of aziridine-1,2,3-triazole hybrid derivatives, which were evaluated for their anticancer activity against human leukemia and hepatoma cells, showcasing the compound's applicability in chemotherapeutic research (Dong, Wu, & Gao, 2017).
Mechanism of Action
Safety and Hazards
“(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine” has been classified under the GHS07 hazard class . The safety information includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
(1-methyltriazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-3-4(2-5)6-7-8/h3H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBDOUBRYKATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B3284403.png)




![6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3284456.png)





